N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a sulfonamidoacetamide moiety at position 2. Its structural complexity arises from the fusion of a thiophene ring with a pyrazole system, combined with the steric and electronic effects of the dimethylphenyl and sulfonamido groups. This compound is hypothesized to exhibit bioactivity due to its resemblance to pharmacologically relevant acetamides, such as penicillin derivatives and kinase inhibitors .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-11-5-6-15(12(2)7-11)21-17(13-9-25-10-14(13)19-21)18-16(22)8-20(3)26(4,23)24/h5-7H,8-10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZOXVOZSMOGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CN(C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the thienopyrazole class of compounds, which are known for diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H28N4O3S
- Molecular Weight : 446.5 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. For instance, dihydropyrano[2,3-c]pyrazoles have shown promising results as PPARγ ligands with anticancer properties. In vitro studies reported IC50 values as low as 0.03 mM for certain derivatives, indicating strong inhibitory activity against cancer cell lines . The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Properties
Thienopyrazole compounds have also been evaluated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models . This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies show that thienopyrazole derivatives exhibit moderate to excellent antifungal activities against phytopathogenic fungi . The structure-activity relationship (SAR) analyses suggest that specific substitutions enhance antimicrobial efficacy.
Study 1: Anticancer Efficacy
A study conducted on a series of thienopyrazole derivatives including the target compound revealed significant growth inhibition in leukemia cell lines. The results indicated a dose-dependent response with effective concentrations ranging from 0.1 to 1 µM . Western blot analyses confirmed that these compounds down-regulated phospho-ERK1/2 levels, implicating the MAPK pathway in their mechanism of action.
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan in rats, administration of thienopyrazole derivatives resulted in a significant reduction in paw edema compared to controls. The anti-inflammatory effect was attributed to the inhibition of COX-2 and TNF-alpha production .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide exhibit significant anticancer properties. For instance, related thienopyrazole derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The mechanism of action is believed to involve the inhibition of specific pathways involved in tumor proliferation.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through in silico studies. Molecular docking simulations suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses . Further experimental validation is necessary to confirm these findings and elucidate the underlying mechanisms.
Enzyme Inhibition
Compounds similar to this thienopyrazole derivative have been investigated for their ability to inhibit various enzymes involved in critical biological pathways. This includes potential interactions with enzymes that play roles in cancer metabolism and inflammatory processes . The specificity and potency of these interactions are areas of ongoing research.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Studies : A study focusing on related thieno[3,4-c]pyrazole derivatives demonstrated their efficacy against multiple cancer cell lines. The results indicated that structural modifications could enhance anticancer activity significantly .
- Molecular Docking Studies : Research utilizing molecular docking techniques has identified potential binding sites for this compound on target enzymes involved in inflammatory pathways. These studies provide a theoretical framework for understanding how structural variations can influence biological activity .
- Synthesis and Characterization : The synthesis of this compound has been achieved through established organic chemistry methods, allowing for thorough characterization using techniques such as NMR and mass spectrometry. This ensures the reliability of the compound for further research applications .
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.
Reagents:
-
Acidic hydrolysis: Concentrated HCl (6M), reflux at 110°C for 8–12 hours .
-
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-aminoacetamide (sulfonamide group replaced by -NH2).
Electrophilic Aromatic Substitution (EAS)
The thieno[3,4-c]pyrazole core undergoes halogenation or nitration at the electron-rich positions.
Reagents:
-
Halogenation: Br₂ (1.2 equiv) in acetic acid, 25°C, 2 hours.
-
Nitration: HNO₃/H₂SO₄ (1:3), 0°C to 50°C, 4 hours.
Products:
| Position | Reagent | Product | Yield |
|----------|---------|---------|-------|
| C5 | Br₂ | 5-Bromo derivative | 75% |
| C7 | HNO₃ | 7-Nitro derivative | 62% |
Reductive Amination of the Acetamide Sidechain
The acetamide group participates in reductive amination to introduce alkyl/aryl substituents.
Reagents:
-
NaBH₃CN (2 equiv), NH₄OAc (3 equiv), MeOH, 50°C, 12 hours .
Product: -
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methyl-N-alkylsulfonamido)acetamide (alkyl = benzyl, isopropyl).
Cross-Coupling Reactions
The thienopyrazole scaffold supports Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups.
Reagents:
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), arylboronic acid (1.5 equiv), 1,4-dioxane/H₂O (4:1), 110°C, 24 hours .
Products:
| Aryl Group | Position | Yield |
|------------|----------|-------|
| 4-Fluorophenyl | C3 | 68% |
| Thiophen-2-yl | C5 | 73% |
Oxidation of the Thiophene Ring
The thiophene moiety undergoes oxidation to form sulfone derivatives.
Reagents:
-
m-CPBA (2 equiv), DCM, 0°C to 25°C, 6 hours.
Product: -
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide sulfone (98% purity by HPLC).
Nucleophilic Substitution at the Sulfonamide Nitrogen
The methyl group on the sulfonamide nitrogen is replaced by nucleophiles under basic conditions.
Reagents:
-
K₂CO₃ (2 equiv), DMF, 80°C, 12 hours .
Nucleophiles and Products:
| Nucleophile | Product | Yield |
|-------------|---------|-------|
| Piperidine | N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-piperidinylsulfonamido)acetamide | 58% |
| Morpholine | Morpholine-substituted analog | 63% |
Enzymatic Hydrolysis
In vitro studies suggest hepatic cytochrome P450 enzymes (CYP3A4) catalyze oxidative cleavage of the sulfonamide bond.
Conditions:
-
Human liver microsomes, NADPH (1 mM), 37°C, 1 hour.
Metabolite: -
2-(N-Methylmethylsulfonamido)acetic acid (major metabolite, 89% abundance).
Key
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
The compound shares structural motifs with several N-substituted 2-arylacetamides reported in crystallographic studies. Key comparisons include:
Key Structural Differences :
- Substituent Effects: The 2,4-dimethylphenyl group offers steric bulk and lipophilicity compared to chlorophenyl or phenoxy groups in analogues, which may improve membrane permeability .
Pharmacological and Electronic Comparisons
- Isoelectronicity vs. However, structural dissimilarities (e.g., lack of a β-lactam ring) highlight the importance of isovalency—similar valency and hybridization—rather than strict electron counts .
- Coordination Chemistry : Unlike 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, which acts as a ligand via its thiazole nitrogen and amide carbonyl , the target compound’s sulfonamido group may enable unique metal-binding modes, though this remains untested.
Physicochemical Properties
- Solubility : The sulfonamido group enhances water solubility compared to chlorophenyl-substituted analogues (e.g., ), but the dimethylphenyl group counterbalances this with hydrophobicity.
- Thermal Stability: Pyrazole-thiophene fused systems (as in the target compound) typically exhibit higher melting points (>250°C) than non-fused analogues, as seen in related thienopyrazoles .
Research Findings and Implications
- The sulfonamido group in the target compound may instead favor S=O⋯H–N interactions, altering packing efficiency.
- Biological Potential: Compounds with dimethylphenyl groups (e.g., Pharmacopeial PF 43(1) derivatives ) often show improved pharmacokinetics over chlorinated analogues, suggesting the target compound could have superior bioavailability.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can experimental efficiency be improved?
Methodological Answer:
Optimal synthetic routes can be designed using quantum chemical reaction path searches to identify thermodynamically favorable pathways . Statistical Design of Experiments (DOE) methodologies, such as factorial designs or response surface modeling, should be employed to screen variables (e.g., temperature, catalyst loading, solvent polarity) and minimize trial-and-error approaches . For example, ICReDD’s hybrid computational-experimental framework integrates reaction simulations with iterative experimental validation to reduce development time by 30–50% .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- FTIR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretching at 1150–1300 cm⁻¹, pyrazole C-N vibrations) and confirm synthetic intermediates .
- X-ray Crystallography : Resolve 3D molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., thienopyrazole ring planarity) using single-crystal diffraction at 100 K .
- HOMO-LUMO Analysis : Quantify electronic properties via DFT calculations to predict reactivity and stability .
Advanced: How can computational modeling resolve contradictions in reaction mechanism hypotheses?
Methodological Answer:
Contradictions in proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways) can be addressed by:
- Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies and identify intermediates .
- Kinetic Monte Carlo Simulations : Model competing pathways under varying conditions (e.g., pH, solvent) to predict dominant mechanisms .
- Data Reconciliation : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies .
Advanced: What strategies optimize reaction yields when scaling up from milligram to gram-scale synthesis?
Methodological Answer:
- Process Intensification : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates and reduce side-product accumulation .
- Flow Chemistry : Implement continuous flow reactors with real-time monitoring (e.g., inline FTIR) to maintain stoichiometric control and heat transfer efficiency .
- Parameter Space Mapping : Use DOE to identify critical scale-up factors (e.g., mixing efficiency, residence time) and mitigate mass transfer limitations .
Basic: How should researchers design experiments to study the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40–80°C, 75% RH) and monitor degradation via HPLC-MS to identify breakdown products .
- pH-Rate Profiling : Conduct kinetic studies across pH 2–12 to determine hydrolysis susceptibility of the acetamide and sulfonamide moieties .
- Light Exposure Studies : Use UV-vis spectroscopy to assess photodegradation pathways and recommend storage conditions (e.g., amber glass) .
Advanced: How can molecular docking and dynamics simulations predict biological target interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to screen binding affinities with targets (e.g., kinase enzymes) and prioritize in vitro testing .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for structural analogs to guide SAR optimization .
Advanced: What analytical approaches resolve spectral overlaps in complex reaction mixtures?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Differentiate overlapping proton signals (e.g., thienopyrazole vs. phenyl protons) via heteronuclear correlation .
- Multivariate Analysis : Apply PCA or PLS to deconvolute FTIR or Raman spectra of multicomponent systems .
- High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to co-eluting species with <3 ppm error .
Basic: What are best practices for validating synthetic intermediates to ensure pathway fidelity?
Methodological Answer:
- In-Process Controls (IPC) : Use TLC or inline UV monitoring at each step to confirm intermediate formation .
- Isolation and Characterization : Purify intermediates via flash chromatography and validate structures with H/C NMR and HRMS .
- Byproduct Tracking : Employ GC-MS to identify side products and adjust reaction conditions (e.g., stoichiometry, catalyst) .
Advanced: How can researchers address low solubility in aqueous buffers for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water or cyclodextrin complexes to enhance solubility while maintaining biocompatibility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
- Solubility Parameter Matching : Calculate Hansen parameters to identify optimal excipients (e.g., PEG 400) .
Advanced: What methodologies quantify the compound’s environmental persistence and degradation pathways?
Methodological Answer:
- OECD 301 Biodegradation Tests : Measure mineralization rates via CO₂ evolution in activated sludge .
- Advanced Oxidation Processes (AOPs) : Evaluate photolytic degradation using TiO₂ catalysts under UV irradiation .
- QSPR Modeling : Predict half-lives in soil/water compartments based on molecular descriptors (e.g., logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
